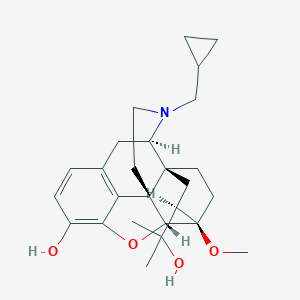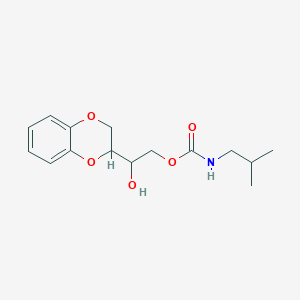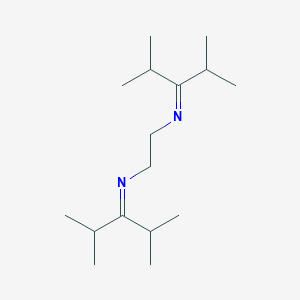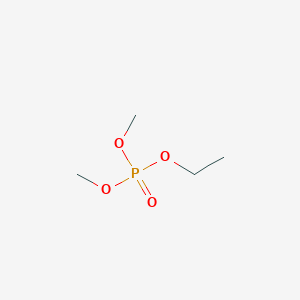
Diprenorphine
Overview
Description
Diprenorphine is a non-selective, high-affinity, weak partial agonist of the μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor. It is primarily used in veterinary medicine as an opioid antagonist to reverse the effects of potent opioid analgesics such as etorphine and carfentanil, which are used for tranquilizing large animals . This compound is the strongest opioid antagonist commercially available, being approximately 100 times more potent than nalorphine .
Mechanism of Action
Target of Action
Diprenorphine, also known as diprenorfin, is a non-selective, high-affinity, weak partial agonist of the μ- (MOR), κ- (KOR), and δ-opioid receptor (DOR) with equal affinity . These receptors are the primary targets of this compound. The opioid receptors play a crucial role in pain modulation and reward in the central nervous system .
Mode of Action
This compound binds approximately equally to the three subtypes of opioid receptors and antagonizes them . This means that it prevents the receptors from being activated by other opioid substances. It is particularly effective in reversing the effects of super-potent opioids like etorphine and carfentanil, which are often used for tranquilizing large animals .
Biochemical Pathways
It is known that the drug works by antagonizing the opioid receptors, thereby preventing the activation of these receptors by other opioids . This can lead to a decrease in the perception of pain and a reduction in the reward response, which are the primary downstream effects of opioid receptor activation .
Pharmacokinetics
Like many other opioids, it is likely to be absorbed well in the body, distributed widely, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the antagonism of opioid receptors. By binding to these receptors, this compound prevents other opioids from activating them, thereby reversing the effects of potent opioids . This can result in the reversal of symptoms such as pain and sedation commonly associated with opioid use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other opioids in the body can affect the drug’s ability to bind to and antagonize opioid receptors . Additionally, factors such as the pH level of the body, the presence of certain enzymes, and the individual’s overall health status can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Equilibrium binding isotherms of Diprenorphine in membranes from NG 108-15 cells are consistent with a homogenous population of binding sites . Upon addition of Na+, Mg2+ and GTP, only a 2-fold reduction in affinity with a minor decrease in the number of sites is observed .
Cellular Effects
It is known that the addition of either Na+ or GTP converts about 80% of the receptor into a very fast dissociating form .
Molecular Mechanism
This compound binds approximately equally to the three subtypes of opioid receptors and antagonizes them . The effects of Na+ and GTP are distinct in site but also in mechanism of action and there are three forms of opioid receptors that can be differentiated by their kinetic properties .
Dosage Effects in Animal Models
This compound is indicated to reverse the effects of powerful opioids including etorphine and carfentanil, often used for tranquilizing large animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diprenorphine involves several steps, starting from thebaine, an opiate alkaloid. The process includes:
Oxidation: Thebaine is oxidized to form oripavine.
Reduction: Oripavine undergoes reduction to produce 6,14-endo-ethenotetrahydrooripavine.
Methoxylation: This intermediate is then methoxylated to form 6-methoxy-14-hydroxy-dihydrothebaine.
Cyclopropylmethylation: The final step involves the addition of a cyclopropylmethyl group to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Diprenorphine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.
Scientific Research Applications
Chemistry
In chemistry, diprenorphine is used as a reference compound for studying opioid receptor interactions and developing new opioid antagonists.
Biology
In biological research, this compound is used to study the mechanisms of opioid receptor activation and inhibition, providing insights into pain management and addiction.
Medicine
Medically, this compound is used in veterinary practices to reverse the effects of potent opioids used in animal tranquilization. It is crucial for safely awakening animals after procedures involving etorphine or carfentanil .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new opioid receptor modulators, contributing to the advancement of pain management therapies.
Comparison with Similar Compounds
Similar Compounds
Naloxone: A commonly used opioid antagonist but less potent than diprenorphine.
Naltrexone: Another opioid antagonist used for treating opioid dependence.
Buprenorphine: A partial agonist with a high binding affinity but used for opioid addiction treatment due to its safety profile.
Uniqueness
This compound’s uniqueness lies in its high potency as an opioid antagonist, making it the preferred choice for reversing the effects of extremely potent opioids like etorphine and carfentanil. Its ability to bind with high affinity to multiple opioid receptors sets it apart from other antagonists .
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXLIIMXHRJJH-KNLIIKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16808-86-9 (hydrochloride) | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00903941 | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Diprenorphine binds approximately equally to the three subtypes of opioid receptorsand antagonizes them. | |
| Record name | Diprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14357-78-9 | |
| Record name | Diprenorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprenorphine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diprenorphine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diprenorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diprenorphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPRENORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)



